(4-hydroxyphenyl)(o-tolyl)methanone
Overview
Description
(4-hydroxyphenyl)(o-tolyl)methanone is an organic compound with the molecular formula C14H12O2. It is a type of benzophenone derivative, characterized by the presence of hydroxy and methyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)(o-tolyl)methanone typically involves the benzoylation of substituted phenols. One common method is the reaction of 4-hydroxybenzophenone with 2-methylphenyl magnesium bromide in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxyphenyl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydroxy derivatives.
Substitution: Halogenated or nitrated benzophenones.
Scientific Research Applications
(4-hydroxyphenyl)(o-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of (4-hydroxyphenyl)(o-tolyl)methanone involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The pathways involved include the modulation of oxidative stress and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
Uniqueness
(4-hydroxyphenyl)(o-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-hydroxyphenyl)-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPYSHXUTVYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622688 | |
Record name | (4-Hydroxyphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52981-01-8 | |
Record name | (4-Hydroxyphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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